

Unveiling the Physicochemical Properties of Fael: A Technical Guide

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Compound of Interest		
Compound Name:	Fael protein	
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[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the predicted molecular weight and isoelectric point of the **Fael protein**. This whitepaper provides in-depth information crucial for studies involving this protein, particularly in the context of its function and potential therapeutic applications.

The **Fael protein**, found in Escherichia coli, is a subject of increasing interest within the scientific community. Accurate determination of its physicochemical properties, such as molecular weight and isoelectric point (pl), is fundamental for its purification, characterization, and the development of targeted assays.

Predicted Physicochemical Parameters of Fael

Computational analysis, based on the amino acid sequence of the **Fael protein** from Escherichia coli (UniProt ID: P25402), has yielded the following predicted values:

Parameter	Predicted Value	Source
Molecular Weight	28.9 kDa	UniProt
Isoelectric Point (pl)	8.89	UniProt



These values are computationally predicted based on the protein's primary sequence and provide a strong foundation for experimental design. The predicted molecular weight is essential for techniques such as SDS-PAGE and size-exclusion chromatography, while the predicted isoelectric point is critical for developing protocols for isoelectric focusing and ion-exchange chromatography.

Experimental Determination of Molecular Weight and Isoelectric Point

While computational predictions are valuable, experimental verification is paramount. The following are standard protocols for the empirical determination of the molecular weight and isoelectric point of a protein like Fael.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Determination

Objective: To determine the apparent molecular weight of the **Fael protein**.

Principle: SDS-PAGE separates proteins based on their molecular weight. The protein is denatured and coated with the negatively charged detergent SDS, which masks the intrinsic charge of the protein. The proteins then migrate through a polyacrylamide gel matrix towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.

Methodology:

- Sample Preparation: The purified Fael protein is mixed with a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds, glycerol to increase density, and a tracking dye (e.g., bromophenol blue). The mixture is heated to ensure complete denaturation.
- Gel Electrophoresis: The prepared sample and a molecular weight marker (a mixture of proteins with known molecular weights) are loaded into the wells of a polyacrylamide gel. An electric field is applied, causing the proteins to migrate through the gel.



- Visualization: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
- Analysis: The migration distance of the Fael protein band is compared to the migration distances of the protein standards in the molecular weight marker. A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distance. The molecular weight of Fael is then interpolated from this curve.

Isoelectric Focusing (IEF) for Isoelectric Point Determination

Objective: To determine the isoelectric point (pl) of the Fael protein.

Principle: IEF is an electrophoretic technique that separates proteins based on their pl. Proteins are electrophoresed in a gel containing a stable pH gradient. Each protein will migrate through the pH gradient until it reaches the pH that is equal to its pl, at which point the net charge of the protein is zero, and its migration ceases.

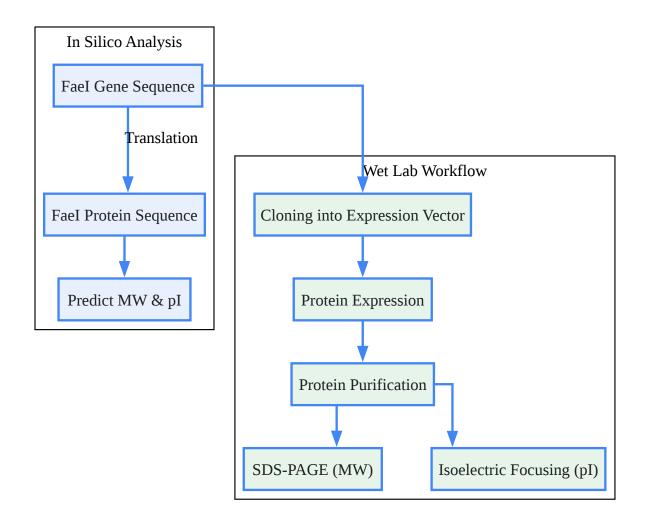
Methodology:

- Sample Preparation: The purified Fael protein is prepared in a non-ionic detergent and a buffer with a low salt concentration to maintain its native charge.
- Gel Electrophoresis: The sample is loaded onto an IEF gel, which can be a tube gel or an immobilized pH gradient (IPG) strip. An electric field is applied, causing the protein to migrate through the pH gradient.
- Focusing: The protein will continue to migrate until it reaches the point in the pH gradient where its net charge is zero (its pI). At this point, it will stop moving, or "focus."
- Visualization and Analysis: The gel is stained to visualize the focused protein band. The pl of
 the Fael protein is determined by comparing its position to that of pl markers (a mixture of
 proteins with known isoelectric points) run on the same gel or by the position on the
 calibrated IPG strip.

Logical Workflow for Fael Characterization



The following diagram illustrates a typical workflow for the characterization of the **Fael protein**, from gene to purified protein and subsequent analysis.



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Fael Protein Characterization Workflow.

This comprehensive guide provides a solid foundation for researchers embarking on studies involving the **Fael protein**. The combination of predicted values and detailed experimental protocols will facilitate accurate and efficient characterization of this important biomolecule.

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